5,7-Dihydrofuro[3,4-b]pyrazin-2-amine
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Overview
Description
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine is a heterocyclic compound with the molecular formula C₆H₇N₃O.
Preparation Methods
The synthesis of 5,7-Dihydrofuro[3,4-b]pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst in the presence of ethanol has been reported to facilitate the formation of pyrazolo[3,4-b]pyridine derivatives . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of pharmaceuticals and agrochemicals due to its bioactive nature. In the industrial sector, it may be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrrolopyrazines. These compounds share similar fused ring structures and exhibit comparable biological activities. this compound is unique due to its specific ring fusion and functional groups, which may confer distinct properties and applications . Similar compounds include:
- Pyrazolo[3,4-b]pyridines
- Pyrrolopyrazines
- Furo[3,4-b]pyrazines
These compounds are also studied for their potential in drug discovery and development .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C6H7N3O/c7-6-1-8-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,9) |
InChI Key |
ZNWHPUNEXGHTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=C(N=C2CO1)N |
Origin of Product |
United States |
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